molecular formula C12H18ClNO2 B13562110 methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride

methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride

Cat. No.: B13562110
M. Wt: 243.73 g/mol
InChI Key: KBAXLHKWECWXHY-MERQFXBCSA-N
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Description

Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a methylphenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol, followed by the introduction of the amino group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino derivatives .

Scientific Research Applications

Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(3S)-3-amino-4-(4-methylphenyl)butanoatehydrochloride is unique due to its combination of an amino group, a methylphenyl group, and an ester group.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl (3S)-3-amino-4-(4-methylphenyl)butanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H/t11-;/m0./s1

InChI Key

KBAXLHKWECWXHY-MERQFXBCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl

Origin of Product

United States

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